molecular formula C4H9NO3 B009672 (2S,3R)-2-azaniumyl-3-hydroxybutanoate CAS No. 102783-05-1

(2S,3R)-2-azaniumyl-3-hydroxybutanoate

Cat. No. B009672
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-azaniumyl-3-hydroxybutanoate, also known as L-threonine, is an essential amino acid that plays a vital role in the biosynthesis of proteins. It is a crucial component of many metabolic pathways, and its deficiency can lead to several health problems.

Scientific Research Applications

Synthesis and Derivation

Chemical Analysis and Characterization

  • Quantitative Analysis in Wine : A novel method involving this compound was developed for quantifying substituted acids in wine, indicating its use in analytical chemistry for identifying and quantifying organic compounds in complex mixtures (Lytra, Franc, Cameleyre, & Barbe, 2017).

Biotechnological Applications

  • Biodegradable Polymer Production : It's used in the kinetic resolution of racemic mixtures for producing optically active D-2-hydroxybutanoate, an important intermediate in the synthesis of biodegradable poly(2-hydroxybutanoate), showcasing its relevance in green chemistry and biotechnology (Gao, Zhang, Ma, Liu, & Xu, 2011).

Supramolecular Chemistry

  • Supramolecular Frameworks : The compound has been used in creating an Ag(I) supramolecular framework that captures and activates CO2, illustrating its potential in designing novel materials for environmental applications (Sun, Wang, Zhang, Liu, Hao, Huang, & Zheng, 2011).

Other Chemical Transformations

properties

CAS RN

102783-05-1

Product Name

(2S,3R)-2-azaniumyl-3-hydroxybutanoate

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

(2S,3R)-2-azaniumyl-3-hydroxybutanoate

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1

InChI Key

AYFVYJQAPQTCCC-GBXIJSLDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])[NH3+])O

SMILES

CC(C(C(=O)[O-])[NH3+])O

Canonical SMILES

CC(C(C(=O)[O-])[NH3+])O

Color/Form

Colorless crystals
Crystals

melting_point

256 dec °C
256 °C (decomposes)
256°C

Other CAS RN

80-68-2
7013-32-3
72-19-5

physical_description

Solid
White crystalline powder;  slight savoury aroma

solubility

97000 mg/L (at 25 °C)
0.98 M
Insoluble in ethanol, ethyl ether, chloroform
Insoluble in common neutral solvents
In water, 9.70X10+4 mg/L at 25 °C
97.0 mg/mL
Sparingly soluble in water;  Soluble in buffer systems pH 5.5
Practically insoluble (in ethanol)

synonyms

Urea, polymer with 1,4-butanediol and formaldehyde, methylated

vapor_pressure

1.32X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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